(S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
CAS No.: 1242267-80-6
Cat. No.: VC0059056
Molecular Formula: C15H25N3O4
Molecular Weight: 311.382
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1242267-80-6 |
---|---|
Molecular Formula | C15H25N3O4 |
Molecular Weight | 311.382 |
IUPAC Name | ditert-butyl (2S)-2-cyanopiperazine-1,4-dicarboxylate |
Standard InChI | InChI=1S/C15H25N3O4/c1-14(2,3)21-12(19)17-7-8-18(11(9-16)10-17)13(20)22-15(4,5)6/h11H,7-8,10H2,1-6H3/t11-/m1/s1 |
Standard InChI Key | KSXCMLBJAMFZEZ-LLVKDONJSA-N |
SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)C#N)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Basic Properties
(S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate is a chiral organic compound with specific stereochemical configuration at the C2 position of the piperazine ring.
Identification Parameters
Structural Features
The compound contains several key structural elements that contribute to its chemical behavior and utility:
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A piperazine ring core structure
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A cyano (C≡N) group at position 2
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Two tert-butyloxycarbonyl (Boc) protecting groups on the nitrogen atoms
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An S-configuration at the stereogenic center (C2)
The presence of the cyano group creates an electrophilic site on the molecule, while the Boc protecting groups provide stability and prevent unwanted reactions at the nitrogen atoms during synthetic procedures.
Physical and Chemical Properties
Physical State and Appearance
Although specific descriptive information is limited in the available sources, pharmaceutical intermediates of this type typically appear as crystalline solids or powders at room temperature .
Chemical Stability and Reactivity
The compound contains reactive functional groups that contribute to its utility in synthetic chemistry:
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The cyano group can participate in various transformations including hydrolysis, reduction, and nucleophilic additions
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The Boc protecting groups are stable under basic and neutral conditions but can be selectively removed under acidic conditions
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The stereogenic center at C2 position maintains its configuration under standard handling conditions
Applications in Research and Drug Development
Pharmaceutical Intermediates
(S)-Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate serves as an important building block in pharmaceutical research and development:
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Used as a key intermediate in the synthesis of novel pharmaceutical compounds
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The cyano group provides a versatile handle for further functionalization
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The Boc protecting groups allow selective reactions at other positions
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The defined stereochemistry is crucial for developing compounds with specific biological activities
Medicinal Chemistry Applications
In medicinal chemistry research, this compound contributes to:
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Structure-activity relationship (SAR) studies
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Synthesis of compounds with specific pharmacological profiles
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Generation of chemical libraries for drug discovery programs
Stereochemistry and Related Compounds
Stereoisomers
The compound exists as a specific stereoisomer with the S-configuration. The corresponding R-isomer, (R)-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate (CAS: 1242267-78-2), also exists and has distinct chemical properties and potential applications .
Related Piperazine Derivatives
Several structurally related compounds have been reported in the literature, including:
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Di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate (non-stereospecific, CAS: 924964-23-8)
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tert-Butyl 4-cyanopiperazine-1-carboxylate (CAS: 113534-02-4)
These compounds share similar structural elements but differ in their protection patterns or stereochemical configurations, offering complementary properties for various synthetic applications.
Most suppliers provide the compound with a purity of ≥95%, which is suitable for research and development purposes .
Analytical Considerations
Identification and Characterization
The compound can be characterized using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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Mass Spectrometry for molecular weight confirmation
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Optical rotation measurements to verify the stereochemical configuration
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